molecular formula C20H20N2O4S2 B12208712 N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

Cat. No.: B12208712
M. Wt: 416.5 g/mol
InChI Key: XEWMXWBCFDRJSC-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a bicyclic sulfonamide-thiazole hybrid compound characterized by a tetrahydrothieno[3,4-d][1,3]thiazole core fused with a 5,5-dioxide moiety. The Z-configuration at the exocyclic double bond and the presence of a 4-methoxyphenyl substituent at position 3 distinguish its stereochemical and electronic profile.

Properties

Molecular Formula

C20H20N2O4S2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide

InChI

InChI=1S/C20H20N2O4S2/c1-26-16-9-7-15(8-10-16)22-17-12-28(24,25)13-18(17)27-20(22)21-19(23)11-14-5-3-2-4-6-14/h2-10,17-18H,11-13H2,1H3

InChI Key

XEWMXWBCFDRJSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves several steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the desired thiazole derivative . The reaction conditions typically involve refluxing in ethanol or another suitable solvent, with the addition of a base such as sodium acetate to facilitate the cyclization process .

Scientific Research Applications

N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, such as DNA replication, protein synthesis, and signal transduction pathways . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects: 4-Methoxy vs. 2-Methoxy Derivatives

A closely related analog, 2-methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (RN: 902047-85-2), differs only in the position of the methoxy group on the phenyl ring (2-methoxy vs. 4-methoxy). This positional isomerism significantly alters electronic properties:

  • 2-Methoxyphenyl : The ortho-substituent introduces steric hindrance, which may reduce conformational flexibility and affect binding affinity to biological targets .

Table 1: Substituent Effects on Key Properties

Property 4-Methoxyphenyl Derivative 2-Methoxyphenyl Derivative
Electronic Effect Resonance donation (+) Steric hindrance (+)
LogP (Predicted) ~3.2 ~3.5
Tautomeric Potential Limited Limited
Core Heterocycle Comparison: Thienothiazole vs. Triazole-Thiones

The thieno[3,4-d][1,3]thiazole core of the target compound contrasts with triazole-thione derivatives (e.g., compounds [7–9] from ), which exhibit tautomerism between thiol and thione forms. Key distinctions include:

  • Thienothiazole Core: Rigid bicyclic structure with a sulfone group, enhancing metabolic stability but reducing solubility.
  • Triazole-Thione Core : Planar triazole ring with tautomerism (thiol ↔ thione), enabling diverse binding modes in enzymatic pockets. IR spectra confirm the absence of ν(S-H) in thione forms (1247–1255 cm⁻¹ for νC=S) .

Table 2: Heterocycle Impact on Physicochemical Properties

Property Thienothiazole Derivative Triazole-Thione Derivatives
Solubility (aq.) Low Moderate
Tautomerism Absent Present
Metabolic Stability High Moderate
Functional Group Modifications: Acetamide vs. Hydrazinecarbothioamide

Compared to hydrazinecarbothioamide precursors (e.g., compounds [4–6] in ), the target compound’s acetamide group replaces the hydrazinecarbothioamide (-NH-C(=S)-N-) moiety. This modification:

  • Reduces polarity : The phenylacetamide group increases hydrophobicity (LogP ~3.2 vs. ~2.5 for hydrazinecarbothioamides).
  • Alters hydrogen-bonding capacity: The acetamide carbonyl (νC=O ~1680 cm⁻¹) serves as a hydrogen-bond acceptor, whereas hydrazinecarbothioamides feature both NH donors and C=S acceptors .

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